Maleimide-NOTA derivatives, in combination with albumin-binding molecules like truncated Evans blue dye (EB), contribute to the development of theranostic agents, which combine diagnostic and therapeutic capabilities in a single platform. [, ]
An "add-on" molecule, either NMEB (NOTA-conjugated truncated EB) or DMEB (DOTA-conjugated truncated EB), is synthesized. [, ] These molecules contain a maleimide group for conjugation to therapeutic agents or targeting moieties. [, ]
The attachment of NOTA-MVK-Mal to the antibody fragment allows for stable 64Cu complexation. [] After systemic circulation and target localization, the radiolabeled antibody fragment reaches the kidneys. Here, the MVK linkage is cleaved, liberating the radiometabolite ([64Cu]Cu-NOTA-Met) for urinary excretion. []
Maleimide-NOTA derivatives, such as NOTA-maleimide (MAL)-Cys40-exendin-4, enable the radiolabeling of exendin-4, a glucagon-like peptide-1 (GLP-1) receptor agonist, with Fluorine-18 (18F) for imaging GLP-1 receptors. [, ]
The synthesis involves conjugating NOTA-MAL to Cys40-exendin-4, followed by complexation with 18F-aluminum fluoride (18F-AlF). [, ]
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: